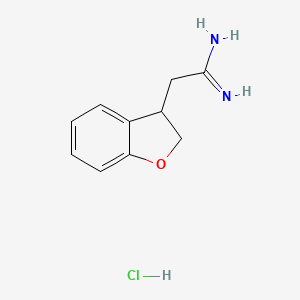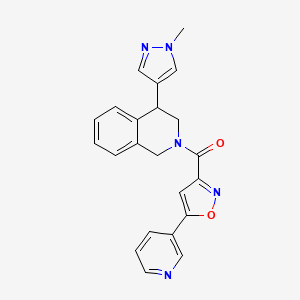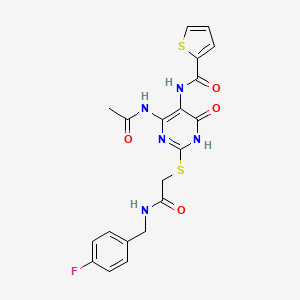![molecular formula C12H17ClN2O B2703385 5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline CAS No. 893751-23-0](/img/structure/B2703385.png)
5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline consists of a benzene ring substituted with a chlorine atom and a 1-methylpiperidin-4-yl)oxy group .Scientific Research Applications
Ozonation and Reactivity of Aniline Derivatives
One study explores the ozonation of anilines, highlighting the kinetics and stoichiometry of their reactions with ozone. This research is crucial for understanding the environmental fate of aromatic amines and their transformation products in water treatment processes. Anilines, including derivatives similar to 5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline, show high reactivity towards ozone, suggesting potential pathways for environmental degradation or treatment processes (Tekle-Röttering et al., 2016).
Antimicrobial and Antitumor Activities
Another area of application involves the synthesis of hydrazonoyl substituted pyrimidinones from aniline derivatives, which exhibit antimicrobial, antitumor, and 5α-reductase inhibitor activities. This research indicates the potential of aniline derivatives in pharmaceutical applications, offering a foundation for developing new therapeutics (Edrees et al., 2010).
Catalysis and Synthesis
The use of aniline derivatives in catalysis and organic synthesis is demonstrated through the exploration of chlorinating agents and oxidants. Research on the ortho-selective chlorination of aryls underlines the utility of these compounds in synthesizing complex organic molecules, showcasing their role in advancing synthetic methodologies (Vinayak et al., 2018).
Environmental Bioremediation
Investigations into the biodegradation of chloroaniline compounds in methanogenic aquifers provide insights into the environmental remediation of pollutants. The sequential dehalogenation of chloroanilines by microorganisms offers a pathway for cleaning up contaminated water sources, highlighting the ecological importance of understanding aniline derivative transformations (Kuhn & Suflita, 1989).
Photocatalysis and Materials Science
Research on fluorescence quenching in boronic acid derivatives using anilines sheds light on the physical chemistry underlying material properties. This study provides a framework for designing materials with specific optical properties, relevant for sensors, imaging technologies, and electronic devices (Geethanjali et al., 2015).
properties
IUPAC Name |
5-chloro-2-(1-methylpiperidin-4-yl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-15-6-4-10(5-7-15)16-12-3-2-9(13)8-11(12)14/h2-3,8,10H,4-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOSOFFFAVPKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703305.png)
![3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2703306.png)
![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)


![7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2703312.png)
![3-[[4-(2-Oxoimidazolidin-1-yl)phenyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2703313.png)

![(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2703319.png)


![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2703325.png)